molecular formula C14H15NOS B5706173 3-allyl-8-methoxy-2-methyl-4-quinolinethiol

3-allyl-8-methoxy-2-methyl-4-quinolinethiol

Cat. No. B5706173
M. Wt: 245.34 g/mol
InChI Key: ZXVKZWPXEYHGMB-UHFFFAOYSA-N
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Description

3-allyl-8-methoxy-2-methyl-4-quinolinethiol is a synthetic compound that has shown promising results in scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease. The compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters, which is beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
3-allyl-8-methoxy-2-methyl-4-quinolinethiol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which are beneficial in the treatment of various diseases. The compound has also been shown to have neuroprotective effects, which is beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol is its potential as a therapeutic agent. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another advantage of the compound is its ease of synthesis. The compound can be synthesized using simple laboratory techniques. One of the limitations of the compound is its low solubility in water. This can make it difficult to administer the compound in vivo.

Future Directions

There are several future directions for the study of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol. One direction is the study of the compound's potential as an anticancer agent. The compound has shown promising results in the treatment of various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another direction is the study of the compound's potential as an anti-inflammatory agent. The compound has been shown to have anti-inflammatory properties, and further studies are needed to determine its mechanism of action. Finally, the compound's potential as a neuroprotective agent should be further investigated. The compound has been shown to have neuroprotective effects, and further studies are needed to determine its efficacy in vivo.

Synthesis Methods

The synthesis of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol involves the reaction of 2-methyl-4-chloroquinoline with allyl mercaptan and sodium methoxide. This reaction results in the formation of 3-allyl-8-methoxy-2-methyl-4-quinolinethiol. The purity of the compound is ensured by recrystallization.

Scientific Research Applications

3-allyl-8-methoxy-2-methyl-4-quinolinethiol has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as an antioxidant and anti-inflammatory agent.

properties

IUPAC Name

8-methoxy-2-methyl-3-prop-2-enyl-1H-quinoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-4-6-10-9(2)15-13-11(14(10)17)7-5-8-12(13)16-3/h4-5,7-8H,1,6H2,2-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVKZWPXEYHGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)C2=C(N1)C(=CC=C2)OC)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-2-methyl-3-prop-2-enyl-1H-quinoline-4-thione

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